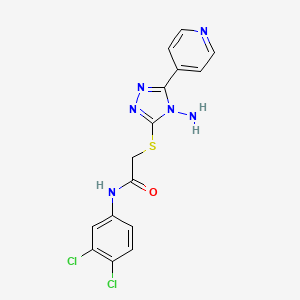

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a dichlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 3,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the pyridine ring can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.

Substitution: Sodium methoxide or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. The compound has been studied for its efficacy against various bacterial and fungal strains. For instance, studies have shown that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . The presence of the pyridine ring enhances the lipophilicity and bioavailability of the compound, contributing to its effectiveness as an antimicrobial agent.

1.2 Anticancer Properties

Recent investigations have revealed that triazole derivatives can also act as potential anticancer agents. Specific studies have demonstrated that compounds similar to 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of reactive oxygen species (ROS) . The compound's ability to interact with specific enzymes involved in cancer cell metabolism positions it as a candidate for further development in cancer therapeutics.

Agricultural Applications

2.1 Fungicidal Activity

The compound has shown promise as a fungicide in agricultural applications. Its structural features allow it to interfere with the metabolic processes of fungi, thereby inhibiting their growth. Studies have highlighted its effectiveness against common agricultural pathogens, making it a potential candidate for crop protection products . The dual action of antimicrobial and fungicidal properties enhances its utility in integrated pest management systems.

2.2 Plant Growth Regulation

Emerging research suggests that triazole derivatives may also play a role in regulating plant growth. Compounds like this compound have been found to modulate plant hormone levels, potentially leading to improved growth rates and stress resistance in plants . This application could be particularly beneficial in enhancing crop yields under adverse environmental conditions.

Structural Insights and Mechanistic Studies

The crystal structure analysis of similar triazole compounds reveals critical insights into their biological activity. For example, bond angles and lengths within the triazole ring can influence the compound's interaction with biological targets . Understanding these structural characteristics is essential for optimizing the efficacy of such compounds through rational drug design.

Mécanisme D'action

The mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. In the context of neuroprotection, it has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This inhibition is achieved through the binding of the compound to the alpha-synuclein protein, preventing its misfolding and aggregation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate: Similar structure but with an ethyl ester group instead of the dichlorophenyl group.

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Lacks the dichlorophenyl group and the acetamide linkage.

Uniqueness

The presence of the dichlorophenyl group and the acetamide linkage in 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide imparts unique chemical and biological properties. These structural features enhance its ability to interact with specific molecular targets, making it a promising candidate for various applications .

Activité Biologique

The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a derivative of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its neuroprotective effects, antiproliferative properties, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C14H13Cl2N5S

- Molecular Weight : 358.25 g/mol

- CAS Number : Not specified.

The core structure is characterized by a triazole ring linked to a pyridine moiety and a dichlorophenylacetamide group, contributing to its biological activity.

1. Neuroprotective Effects

Recent studies have identified that derivatives of the triazole family exhibit significant neuroprotective properties. For instance, a closely related compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate , was shown to inhibit alpha-synuclein aggregation, which is critical in the pathogenesis of Parkinson's disease (PD) . The mechanism involves preventing the fibrillization of alpha-synuclein, thereby protecting dopaminergic neurons from degeneration.

Key Findings :

- The compound demonstrated a reduction in bradykinesia in MPTP-induced models of PD.

- It reduced alpha-synuclein aggregation by up to 44% in vitro using ThT binding assays .

2. Antiproliferative Activity

The antiproliferative effects of triazole derivatives have been widely studied. Research indicates that compounds containing the triazole ring can exhibit significant activity against various cancer cell lines. For example, studies on related triazole derivatives have shown promising results against breast, colon, and lung cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | Breast Cancer (MCF7) | 15.0 |

| Compound B | Colon Cancer (HCT116) | 6.2 |

| Compound C | Lung Cancer (A549) | 12.5 |

These findings suggest that the presence of the triazole moiety is crucial for enhancing antiproliferative activity through mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR) .

3. Antimicrobial Properties

Triazole derivatives are also known for their antimicrobial activities. The compound under discussion has shown potential against various microbial strains. Studies have highlighted the ability of similar triazole compounds to inhibit fungal pathogens effectively .

Case Study: Neuroprotective Agent Development

A study aimed at optimizing neuroprotective agents based on the triazole scaffold found that modifications to the pyridinyl group significantly enhanced neuroprotective efficacy. The synthesized compounds were screened for their ability to inhibit alpha-synuclein aggregation and showed varying degrees of effectiveness .

Case Study: Anticancer Activity

In another study focusing on the anticancer properties of triazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that specific substitutions on the triazole ring could lead to enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Propriétés

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N6OS/c16-11-2-1-10(7-12(11)17)20-13(24)8-25-15-22-21-14(23(15)18)9-3-5-19-6-4-9/h1-7H,8,18H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEIZVUOHPDUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.